Marsdenoside A

Catalog No.
S12858594
CAS No.
M.F
C45H70O14
M. Wt
835.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Marsdenoside A

Product Name

Marsdenoside A

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate

Molecular Formula

C45H70O14

Molecular Weight

835.0 g/mol

InChI

InChI=1S/C45H70O14/c1-12-22(3)39(49)56-36-37-42(8)17-15-28(55-31-21-30(51-10)34(26(7)53-31)57-41-33(48)35(52-11)32(47)25(6)54-41)20-27(42)14-18-44(37)45(59-44)19-16-29(24(5)46)43(45,9)38(36)58-40(50)23(4)13-2/h13,22,25-38,41,47-48H,12,14-21H2,1-11H3/b23-13+/t22?,25-,26-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,41+,42+,43+,44+,45-/m1/s1

InChI Key

RZEWOQQBEXNIGQ-OOZKSINOSA-N

Canonical SMILES

CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C(=CC)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)/C(=C/C)/C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C

Marsdenoside A is a natural product found in Marsdenia tenacissima with data available.

Marsdenoside A is a naturally occurring compound classified as a saponin, primarily derived from the plant species Marsdenia tenacissima. This compound is characterized by its complex glycosidic structure, which includes a steroidal backbone and multiple sugar moieties. Marsdenoside A has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in traditional medicine.

Typical of saponins, including hydrolysis, oxidation, and glycosylation. Hydrolysis can lead to the release of sugar units, resulting in aglycone forms that may exhibit different biological activities. The presence of multiple hydroxyl groups in its structure makes it susceptible to oxidation, which can alter its properties and efficacy.

Marsdenoside A exhibits a range of biological activities:

  • Antitumor Activity: Studies have shown that Marsdenoside A has significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties: It has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Effects: The compound demonstrates antioxidant activity, which may help in mitigating oxidative stress-related diseases.

These properties highlight Marsdenoside A's potential as a therapeutic agent in treating various conditions.

The synthesis of Marsdenoside A can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from Marsdenia tenacissima using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic approaches have been developed to create Marsdenoside A through glycosylation reactions involving appropriate precursors. This method allows for the modification of the compound's structure to enhance its biological activity or solubility.

Marsdenoside A has several applications in medicine and research:

  • Pharmaceutical Development: Due to its antitumor and anti-inflammatory properties, it is being explored for use in developing new cancer therapies.
  • Nutraceuticals: The compound is also investigated for incorporation into dietary supplements aimed at promoting health and wellness due to its antioxidant properties.
  • Traditional Medicine: In various cultures, extracts containing Marsdenoside A are used in traditional healing practices for their purported health benefits.

Research into the interactions of Marsdenoside A with other compounds has revealed:

  • Synergistic Effects: Studies suggest that when combined with other natural compounds, Marsdenoside A may enhance their therapeutic effects, particularly in cancer treatment.
  • Mechanism of Action: Investigations into its mechanism indicate that Marsdenoside A may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

These interaction studies are crucial for understanding how Marsdenoside A can be effectively used in combination therapies.

Marsdenoside A shares structural and functional similarities with other saponins and glycosides. Here are some comparable compounds:

Compound NameSource PlantKey Activities
Marsdenoside BMarsdenia tenacissimaAntitumor, anti-inflammatory
Ginsenoside Rb1Panax ginsengAntioxidant, neuroprotective
Quillaja saponinQuillaja saponariaImmunomodulatory
GlycyrrhizinGlycyrrhiza glabraAnti-inflammatory, antiviral

Uniqueness of Marsdenoside A

Marsdenoside A is unique due to its specific structural configuration and potent biological activities that differentiate it from other saponins. Its ability to induce apoptosis selectively in cancer cells while exhibiting low toxicity towards normal cells makes it a promising candidate for further pharmacological exploration.

XLogP3

4.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

834.47655690 g/mol

Monoisotopic Mass

834.47655690 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-10-2024

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